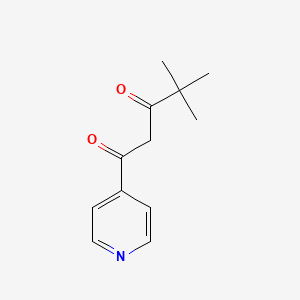

4,4-Dimethyl-1-(pyridin-4-yl)pentane-1,3-dione

Description

4,4-Dimethyl-1-(pyridin-4-yl)pentane-1,3-dione (hereafter referred to as L1) is a bifunctional β-diketone ligand featuring two distinct coordination sites: a neutral pyridine group (N-donor) and an anionic β-diketonate moiety (O-donor after deprotonation) . Synthesized via Claisen condensation between pyridine-4-carboxylic acid methyl ester and pinacolone in the presence of NaH , L1 is widely employed in coordination chemistry for constructing metallosupramolecular architectures. Its ambidentate nature enables reversible switching between mononuclear complexes and polymeric materials, triggered by stimuli such as pH changes or metal salt additions . Applications span catalysis (e.g., Heck cross-coupling reactions) and nanomaterials, with Pd-based assemblies derived from L1 showing enhanced catalytic activity due to structural tunability .

Properties

CAS No. |

6312-01-2 |

|---|---|

Molecular Formula |

C12H15NO2 |

Molecular Weight |

205.25 g/mol |

IUPAC Name |

4,4-dimethyl-1-pyridin-4-ylpentane-1,3-dione |

InChI |

InChI=1S/C12H15NO2/c1-12(2,3)11(15)8-10(14)9-4-6-13-7-5-9/h4-7H,8H2,1-3H3 |

InChI Key |

UDVGQWHYFLERJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)C1=CC=NC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1-(pyridin-4-yl)pentane-1,3-dione typically involves the reaction of 4-pyridinecarboxaldehyde with acetylacetone under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired diketone product .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-1-(pyridin-4-yl)pentane-1,3-dione undergoes various chemical reactions, including:

Coordination Reactions: Forms complexes with metals such as silver (Ag), palladium (Pd), and platinum (Pt).

Oxidation and Reduction: Can participate in redox reactions depending on the metal center it coordinates with.

Common Reagents and Conditions:

Coordination Reactions: Metal salts (e.g., AgNO3, PdCl2) in the presence of a base.

Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.

Major Products:

Coordination Complexes: Formation of metallosupramolecular materials with distinct properties.

Redox Products: Varies based on the specific reaction conditions and metal centers involved.

Scientific Research Applications

4,4-Dimethyl-1-(pyridin-4-yl)pentane-1,3-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-(pyridin-4-yl)pentane-1,3-dione involves its ability to coordinate with metal centers through its β-diketonate and pyridine sites. This coordination can lead to the formation of stable complexes that exhibit unique catalytic and structural properties. The molecular targets and pathways involved depend on the specific metal and reaction conditions .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of Pyridyl Positional Isomers

| Property | L1 (4-pyridyl) | L2 (3-pyridyl) | L3 (2-pyridyl) |

|---|---|---|---|

| Ag(I) Geometry | Linear | Not reported | Distorted |

| Pd Catalytic Efficiency | High | Moderate | Low |

| Synthetic Yield | 85–90% | 70–75% | 60–65% |

Table 2: Substituent Impact on β-Diketonate Properties

Biological Activity

4,4-Dimethyl-1-(pyridin-4-yl)pentane-1,3-dione, also known as a bifunctional ligand, has garnered attention in various fields due to its unique structural properties and biological activities. With a molecular formula of C12H15NO2 and a molecular weight of 205.25 g/mol, this compound features a diketone moiety and a pyridine ring that enable it to act as a versatile chelating agent in coordination chemistry. This article explores its biological activity, including its role in catalysis, antimicrobial properties, and interactions with metal ions.

Structural Characteristics

The compound's structure allows it to form stable complexes with various metal ions such as silver, palladium, and platinum. The presence of both anionic β-diketonate and neutral pyridine coordination sites enhances its ability to engage in diverse chemical interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Study 1: Catalytic Applications

A study focused on the synthesis of metal complexes using this compound revealed its potential in catalyzing organic reactions. The coordination-driven approach allowed for the formation of heterometallic aggregates that exhibited enhanced catalytic properties compared to their monometallic counterparts .

Study 2: Antimicrobial Activity Evaluation

Another investigation assessed the antimicrobial efficacy of related diketone compounds against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that modifications in the diketone structure could significantly influence antimicrobial potency . Although direct studies on the target compound are scarce, these findings suggest potential applicability.

Table 1: Comparison of Biological Activities

Q & A

Q. What are the standard synthetic methodologies for preparing 4,4-dimethyl-1-(pyridin-4-yl)pentane-1,3-dione?

The compound is synthesized via Claisen condensation between methyl esters of pyridinecarboxylic acids (e.g., pyridine-4-carboxylate) and pinacolone in the presence of a strong base like NaH. This method ensures regioselectivity and high purity, critical for subsequent coordination chemistry applications. Reaction conditions (temperature, solvent, and base stoichiometry) must be optimized to avoid side products .

Q. Which characterization techniques are essential for confirming the structure and purity of this ligand?

Key techniques include:

- 1H NMR : To verify proton environments, particularly the β-diketone and pyridyl protons.

- ESI-MS : For molecular ion confirmation and detection of metal-ligand adducts.

- FTIR : To identify characteristic β-diketone C=O stretching (~1600 cm⁻¹) and pyridyl ring vibrations.

- X-ray crystallography : For unambiguous solid-state structural elucidation, though crystallization may require slow diffusion methods .

Q. How does the ambidentate nature of this ligand influence its coordination chemistry?

The ligand provides two distinct coordination sites: a deprotonated β-diketonate (anionic, chelating) and a neutral pyridyl group. This ambidentate behavior allows it to bind metals in diverse modes (e.g., monodentate via pyridine or bidentate via β-diketonate), enabling the formation of both mononuclear complexes and polymeric architectures. The choice of metal ion (e.g., Ag(I), Pd(II), or Pt(II)) and reaction pH dictate the dominant coordination mode .

Advanced Research Questions

Q. How can researchers control dynamic coordination switching between mononuclear and polymeric structures?

Coordination-driven transformations are triggered by stimuli such as:

- Metal salt addition : Introducing secondary metals (e.g., Pd(II)) to mononuclear Ag(I) complexes induces structural reorganization into heterometallic polymers.

- Acid-base equilibria : Protonation/deprotonation of the β-diketone modulates its chelating ability.

- Solvent polarity : Polar solvents favor ionic β-diketonate coordination, while nonpolar solvents stabilize neutral pyridyl binding. Real-time monitoring via 1H NMR and ESI-MS is critical to track these transitions .

Q. What methodologies are used to evaluate the catalytic performance of Pd-based assemblies derived from this ligand?

Pd(II) complexes of the ligand serve as precursors for Heck cross-coupling catalysts. Key evaluation steps include:

- Catalytic activity assays : Substrate scope and turnover frequency (TOF) measurements under varying temperatures and solvents.

- Morphological analysis : SEM-EDS and pXRD correlate catalytic efficiency with structural features (e.g., crystallinity vs. amorphous phases).

- Leaching tests : ICP-MS to confirm heterogeneous vs. homogeneous catalytic mechanisms .

Q. How do structural differences (e.g., pyridyl substitution position) impact material properties?

Analogues with pyridyl groups at the 2- or 3-position (vs. 4-position) exhibit altered steric and electronic profiles. For example:

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

Discrepancies between solution (NMR/ESI-MS) and solid-state (X-ray) data often arise from dynamic equilibria or solvent effects. Strategies include:

Q. What experimental design considerations are critical for synthesizing heterometallic nanocages?

Key factors include:

- Ligand-to-metal ratio : Excess ligand ensures saturation of coordination sites (e.g., for Al(III)-Pd(II) nanocages).

- Solvent diffusion : Layering metal salts and ligands in immiscible solvents (e.g., CH₃OH/CHCl₃) enables controlled self-assembly.

- Post-synthetic modifications : Acid etching or ion exchange can refine nanocage porosity .

Q. How does the ligand’s β-diketonate moiety enhance photophysical properties in lanthanide complexes?

The rigid, conjugated β-diketonate framework sensitizes lanthanide ions (e.g., Eu³⁺) via antenna effects, improving luminescence quantum yields. Time-resolved fluorescence and Judd-Ofelt analysis quantify energy transfer efficiency .

Q. What strategies mitigate challenges in crystallizing coordination polymers derived from this ligand?

Slow vapor diffusion (e.g., ether into acetonitrile) and seeding techniques are effective. For poorly crystalline materials, pair PDF (pair distribution function) analysis with cryo-TEM to infer short-range order .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.